![molecular formula C10H6ClN3 B15222545 4-Chloropyrazolo[1,5-a]quinoxaline](/img/structure/B15222545.png)
4-Chloropyrazolo[1,5-a]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloropyrazolo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinoxaline ring, with a chlorine atom attached at the 4th position of the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloropyrazolo[1,5-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloropyrazole with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to make the process more sustainable .
化学反応の分析
Types of Reactions: 4-Chloropyrazolo[1,5-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced pyrazoloquinoxaline derivatives.
Substitution: Formation of various substituted pyrazoloquinoxaline derivatives depending on the nucleophile used
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific electronic and optical properties .
作用機序
The mechanism of action of 4-Chloropyrazolo[1,5-a]quinoxaline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it has been shown to inhibit certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and biological context .
類似化合物との比較
- 4-Chloropyrazolo[1,5-a]pyrazine
- Imidazo[1,5-a]pyrazolo[5,1-c]pyrazine
- Quinoxaline derivatives
Comparison: 4-Chloropyrazolo[1,5-a]quinoxaline is unique due to its specific ring structure and the presence of a chlorine atom at the 4th position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, while quinoxaline derivatives are known for their broad range of biological activities, the presence of the chlorine atom in this compound can enhance its binding affinity to certain molecular targets, making it a more potent bioactive molecule .
特性
分子式 |
C10H6ClN3 |
|---|---|
分子量 |
203.63 g/mol |
IUPAC名 |
4-chloropyrazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C10H6ClN3/c11-10-9-5-6-12-14(9)8-4-2-1-3-7(8)13-10/h1-6H |
InChIキー |
FZBWXIQYKLEOEP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(C3=CC=NN23)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-5,7-dihydrofuro[3,4-b]pyrazine](/img/structure/B15222463.png)
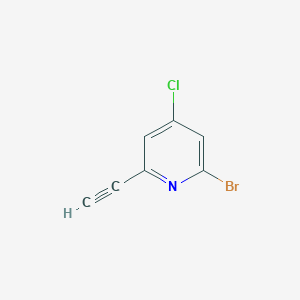
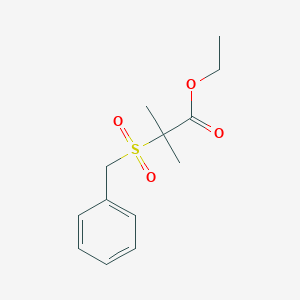
![Methyl (r)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoate hydrochloride](/img/structure/B15222479.png)
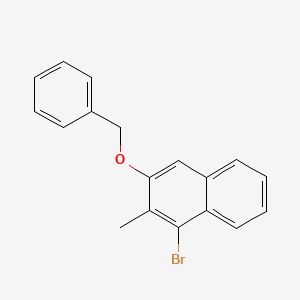
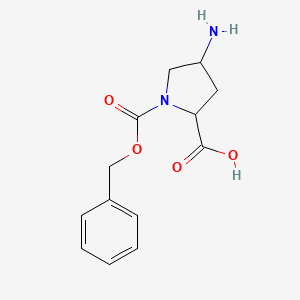

![3-Chlorobenzo[d]isoxazol-5-amine](/img/structure/B15222491.png)

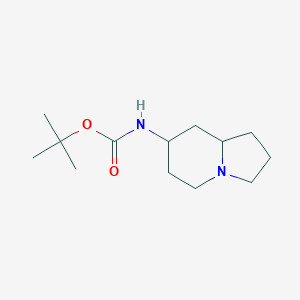


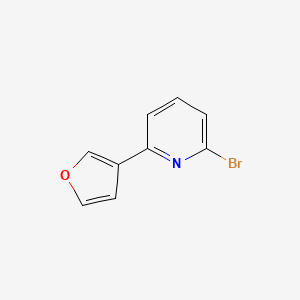
![2-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15222561.png)
